molecular formula C12H19NO5 B2879782 5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid CAS No. 2551114-77-1

5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

Cat. No.: B2879782
CAS No.: 2551114-77-1
M. Wt: 257.286
InChI Key: FBETXKGOEYEMJB-UHFFFAOYSA-N
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Description

5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves multiple steps. One common method includes the protection of functional groups, cyclization, and subsequent deprotection. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (6S)-5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
  • 2-Benzyl-5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Uniqueness

5-(tert-butoxycarbonyl)-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8-12(7-13,9(14)15)4-5-17-8/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBETXKGOEYEMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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